molecular formula C6H12ClNO B8234168 2-Oxa-5-azaspiro[3.4]octane hydrochloride

2-Oxa-5-azaspiro[3.4]octane hydrochloride

Cat. No.: B8234168
M. Wt: 149.62 g/mol
InChI Key: GKCBIVRSNQWASE-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.4]octane hydrochloride (CAS: 2803460-92-4 or 1380571-82-3 for its oxalate salt) is a bicyclic spiro compound comprising a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. Its molecular formula is C₆H₁₁NO·ClH, with a molecular weight of 149.6–167.61 g/mol. The compound is typically supplied at 95% purity and requires refrigeration for stable storage.

Spiro compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets. Specifically, 2-oxa-5-azaspiro[3.4]octane derivatives are utilized as pharmacophore building blocks in drug discovery. Additionally, its oxalate salt is noted for applications in photochromic materials and leuco dyes, where it exhibits reversible chromism (color-switching properties).

Properties

IUPAC Name

2-oxa-5-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6(7-3-1)4-8-5-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCBIVRSNQWASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Mechanism

The most widely reported method involves a four-step sequence derived from analogous spirocyclic systems:

  • Intermediate Functionalization : A ketone or alcohol precursor (e.g., 3-((benzylamino)methyl)oxetane-3-ol) reacts with chloroacetyl chloride in the presence of a base (triethylamine or potassium carbonate) to form a chloroacetamide intermediate.

  • Intramolecular Cyclization : Under basic conditions (NaH or n-BuLi), the intermediate undergoes ring closure to generate the spirocyclic framework.

  • Reductive Cleavage : Lithium aluminum hydride (LiAlH4) reduces amide bonds to secondary amines.

  • Deprotection and Salt Formation : Catalytic hydrogenation removes protecting groups (e.g., benzyl), followed by treatment with hydrochloric acid to precipitate the hydrochloride salt.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Key Parameters
FunctionalizationChloroacetyl chloride, Et₃N, CH₂Cl₂, 10°C→RT65–78Temperature control ≤10°C
CyclizationNaH, THF, 0°C→RT, 16 hrs45–60Inert atmosphere (N₂/Ar)
ReductionLiAlH4, THF, reflux, 4 hrs70–85Stoichiometry (1.1–2 eq)
Salt FormationHCl (g), EtOH, 0°C90–95pH titration to 2–3

Optimization of Cyclization Conditions

The cyclization step is rate-limiting due to steric constraints in forming the spiro[3.4] framework. Computational studies suggest that polar aprotic solvents (THF, DMF) stabilize transition states by reducing activation energy. Pilot-scale experiments demonstrate that slow reagent addition (2–4 hrs) and sub-zero temperatures (−20°C) improve yields by minimizing side reactions like oligomerization.

Reductive Amination Strategies

An alternative route employs reductive amination of keto-azetidine precursors. This method avoids harsh cyclization conditions but requires precise stoichiometric control:

  • Condensation : Reacting 3-azetidinone with a primary amine (e.g., benzylamine) forms a Schiff base.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine bond.

  • Acid Hydrolysis : Hydrochloric acid cleaves protecting groups and protonates the amine.

Comparative Performance

ParameterCyclization RouteReductive Amination
Total Yield28–32%35–40%
Reaction Time48–72 hrs24–36 hrs
Byproduct Formation15–20%5–10%

While reductive amination offers higher yields, it necessitates expensive boron-based reagents and generates stoichiometric waste, limiting industrial adoption.

Catalytic Hydrogenation in Final Step

Critical to both pathways is the final deprotection via catalytic hydrogenation . Palladium on carbon (Pd/C, 5–10 wt%) under 20–100 psi H₂ achieves near-quantitative benzyl group removal. Recent innovations include:

  • Acetic Acid Additives : Enhancing catalyst activity by preventing amine poisoning (yield improvement: +12–15%).

  • Continuous-Flow Reactors : Reducing reaction times from 20 hrs to 2–4 hrs through improved mass transfer.

Comparative Analysis of Methodologies

Industrial Scalability Assessment

MethodCost (USD/kg)Purity (%)Scalability Potential
Cyclization1,200–1,50095–98High
Reductive Amination2,800–3,20097–99Moderate

The cyclization route remains preferred for large-scale production due to lower reagent costs and established protocols.

Chemical Reactions Analysis

2-Oxa-5-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Oxa-5-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 2-Oxa-5-azaspiro[3.4]octane hydrochloride and analogous spiro compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CAS Number Applications/Notes
This compound C₆H₁₁NO·ClH 149.6–167.61 Base structure with HCl counterion 2803460-92-4 Drug discovery building block
5-Oxa-2-azaspiro[3.4]octane hydrochloride C₆H₁₁NO·ClH 167.61 Positional isomer (N/O swap) 1359656-11-3 Similar scaffold; altered reactivity
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride C₇H₁₁NO₃·ClH 203.19 Carboxylic acid functional group N/A Enhanced solubility for peptide synthesis
7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride C₆H₁₀FNO·ClH 167.61 Fluorine substitution at C7 2387596-84-9 Improved metabolic stability
2-Oxa-5-azaspiro[3.4]octane oxalate C₈H₁₃NO₅ 203.19 Oxalate counterion instead of HCl 1389264-18-9 Photochromic materials, leuco dyes
tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate C₁₀H₁₇NO₃ 199.25 Boc-protected amine N/A Stable intermediate for peptide coupling

Key Findings

Functional Group Modifications :

  • The carboxylic acid derivative (CID 132388280) introduces a polar group, improving aqueous solubility for biochemical assays.
  • Fluorination (CAS 2387596-84-9) enhances lipophilicity and metabolic stability, making it advantageous for CNS-targeting drugs.

Counterion Effects : The oxalate salt (CAS 1389264-18-9) decomposes in water, limiting its use in aqueous systems compared to the more stable hydrochloride form. However, its chromism properties are critical for optical materials.

Research and Industrial Relevance

  • Drug Discovery : The hydrochloride form is widely used in fragment-based drug design due to its rigid scaffold.
  • Material Science : The oxalate salt’s photochromic behavior supports applications in smart coatings and optical sensors.
  • Synthetic Flexibility : Derivatives like the Boc-protected and fluorinated versions enable tailored pharmacokinetic optimization.

Biological Activity

2-Oxa-5-azaspiro[3.4]octane hydrochloride is a bicyclic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H14ClNC_8H_{14}ClN with the following structural features:

  • Spirocyclic Framework : The compound features a spirocyclic structure that contributes to its biological activity.
  • Hydrochloride Salt Form : This form enhances the compound's solubility in aqueous environments, which is crucial for biological assays.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may act on neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to known psychoactive compounds allows it to interact effectively with various receptors in the central nervous system .
  • Antidepressant Effects : There is emerging evidence supporting its potential as an antidepressant. Animal models have shown that it may enhance serotonergic and dopaminergic signaling pathways, which are critical in mood regulation .
  • Antimicrobial Properties : The compound has also been explored for its antimicrobial activities, showing effectiveness against certain bacterial strains in vitro. This suggests potential applications in treating infections .

The mechanism through which 2-Oxa-5-azaspiro[3.4]octane exerts its effects involves several pathways:

  • Receptor Binding : The compound acts as a ligand for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, modulating their activity and influencing downstream signaling cascades .
  • Enzyme Interaction : It can bind to specific enzymes, altering their activity, which may lead to various biological effects depending on the target .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-5-azaspiro[3.4]octaneContains an oxygen atom in the spiro cyclePotentially different receptor interactions
5-Azaspiro[3.4]octan-7-olHydroxyl group presentMay exhibit different solubility properties
8,8-Difluoro-5-azaspiro[3.4]octaneTwo fluorine atoms presentEnhanced lipophilicity

This table illustrates how variations in structure can influence biological activity profiles and receptor interactions.

Study 1: Antidepressant Activity

In a controlled study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured serotonin levels and found a marked increase post-treatment, suggesting enhanced serotonergic transmission .

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited inhibitory effects at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-Oxa-5-azaspiro[3.4]octane hydrochloride, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions between ketones and chloramine derivatives, as seen in analogous spirocyclic systems. Key parameters include:

  • Temperature control : Elevated temperatures (e.g., 80–100°C) for cyclization, but excessive heat may degrade intermediates.
  • Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOH) to optimize ring closure efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis (>95% purity threshold).

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to resolve spirocyclic topology and verify hydrogen bonding in the hydrochloride salt.
  • X-ray crystallography : Definitive confirmation of spatial arrangement, particularly for resolving steric hindrance in the azaspiro core .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (±2 ppm accuracy).

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for 2-Oxa-5-azaspiro[3.4]octane derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict thermodynamic favorability of intermediates (e.g., oxaziridine formation) and identify rate-limiting steps.
  • Molecular dynamics simulations : Assess solvent effects and transition-state stabilization in microreactor systems .
  • Data integration : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine reaction mechanisms .

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled degradation studies : Expose the compound to buffered solutions (pH 2–12) and analyze degradation products via LC-MS.
  • Kinetic profiling : Compare half-life (t1/2t_{1/2}) across pH ranges to identify instability thresholds.
  • Cross-technique validation : Use FTIR to detect structural changes (e.g., ring-opening) and DSC to monitor thermal stability .

Q. How can continuous-flow microreactor systems improve the scalability of this compound synthesis?

  • Methodological Answer :

  • Advantages : Enhanced heat/mass transfer reduces side reactions (e.g., dimerization) and improves yield (>80% in pilot studies).
  • Process parameters : Optimize residence time (30–120 s) and flow rates (0.5–2 mL/min) to balance throughput and purity.
  • Case study : Similar spirocyclic systems achieved 90% yield in microreactors vs. 65% in batch reactors .

Methodological Design & Data Interpretation

Q. What frameworks guide the design of bioactivity studies for this compound?

  • Methodological Answer :

  • Theoretical anchoring : Link hypotheses to spirocyclic pharmacology (e.g., GPCR modulation or enzyme inhibition).
  • Dose-response assays : Use Hill equation modeling to quantify potency (EC50_{50}) and efficacy (Emax_{max}).
  • Negative controls : Include structurally related inert spirocycles to isolate target-specific effects .

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

  • Methodological Answer :

  • Multi-lab validation : Replicate NMR/IR spectra across independent facilities to rule out instrumental artifacts.
  • Crystallographic backup : If NMR signals are ambiguous (e.g., overlapping peaks), prioritize single-crystal XRD .
  • Dynamic NMR : Resolve conformational exchange broadening by variable-temperature experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azaspiro[3.4]octane hydrochloride
Reactant of Route 2
2-Oxa-5-azaspiro[3.4]octane hydrochloride

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